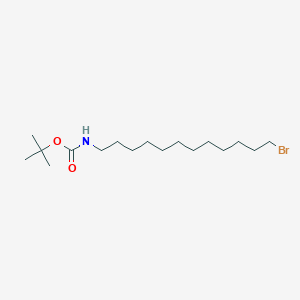

12-(t-Boc-amino)-1-dodecyl Bromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide: is an organic compound that features a long aliphatic chain with a bromine atom at one end and a tert-butoxycarbonyl (t-Boc) protected amino group at the other. The t-Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of organic chemistry for the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Entfernung der Schutzgruppe von Boc-Aminosäuren und Peptiden

Die Verbindung wird bei hohen Temperaturen zur Entfernung der Schutzgruppe von tert-Butoxycarbonyl (Boc) aus Aminosäuren und Peptiden verwendet. Diese Methode beinhaltet die Verwendung einer Phosphonium-Ionenflüssigkeit, die eine geringe Viskosität, hohe thermische Stabilität aufweist und einen katalytischen Effekt zeigt. Diese Studie erweiterte die Möglichkeit zur Extraktion wasserlöslicher polarer organischer Moleküle mit Hilfe von Ionenflüssigkeiten .

Nachhaltige Methode zur N-Boc-Entfernung

Eine weitere Anwendung von “12-(t-Boc-amino)-1-dodecyl Bromid” ist eine nachhaltige Methode zur N-Boc-Entfernung. Diese Methode verwendet eine Cholinchlorid/p-Toluolsulfonsäure-tief eutektische Flüssigkeit (DES), die sowohl als Reaktionsmedium als auch als Katalysator dient. Die gewählten Bedingungen ermöglichen die Entfernung der Schutzgruppe von einer großen Vielfalt an N-Boc-Derivaten in ausgezeichneten Ausbeuten .

Wirkmechanismus

Target of Action

The primary target of 12-(t-Boc-amino)-1-dodecyl Bromide is the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the removal of the Boc group from the amine, which is facilitated by certain conditions or catalysts . For instance, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) can be used as a reaction medium and catalyst to enable the deprotection of a wide variety of N-Boc derivatives .

Biochemical Pathways

The deprotection of the Boc group affects the biochemical pathways involved in amine protection and deprotection . This process plays a significant role in organic synthesis, particularly in the synthesis of amides . The removal of the Boc group allows the amine to participate in further reactions, leading to the formation of various products .

Result of Action

The primary result of the action of 12-(t-Boc-amino)-1-dodecyl Bromide is the efficient conversion of N-Boc-protected amines to amides . This is achieved through the deprotection of the Boc group, which allows the amine to react with other compounds to form amides .

Action Environment

The action, efficacy, and stability of 12-(t-Boc-amino)-1-dodecyl Bromide can be influenced by various environmental factors. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst can enhance the efficiency of the deprotection process . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide typically involves the following steps:

-

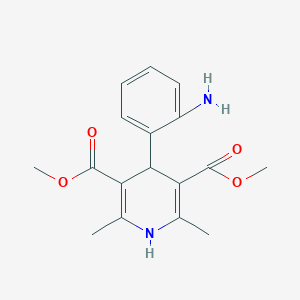

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

R-NH2+Boc2O→R-NH-Boc

-

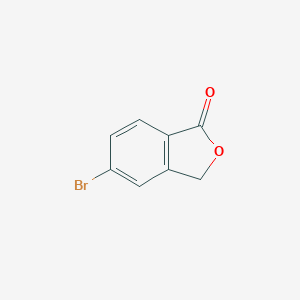

Bromination: The protected amine is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like acetonitrile.

R-NH-Boc+PBr3→R-Br

Industrial Production Methods:

In an industrial setting, the synthesis of 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Substitution Reactions: The bromine atom in 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide can be substituted with various nucleophiles such as amines, thiols, or alcohols to form new compounds.

R-Br+Nu−→R-Nu+Br−

-

Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.

R-NH-Boc+H+→R-NH2+CO2+(CH3

Eigenschaften

IUPAC Name |

tert-butyl N-(12-bromododecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEYVOTVGMXGKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400835 |

Source

|

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-35-7 |

Source

|

| Record name | 1,1-Dimethylethyl N-(12-bromododecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.